N-(1'-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[1-[1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidin-4-yl]piperidin-4-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39F3N6O3/c31-30(32,33)22-7-8-26(34-20-22)39(28(40)21-5-2-1-3-6-21)24-11-14-36(15-12-24)23-9-16-37(17-10-23)29(41)25-19-27-38(35-25)13-4-18-42-27/h7-8,19-21,23-24H,1-6,9-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULSASJIVDVQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(C2CCN(CC2)C3CCN(CC3)C(=O)C4=NN5CCCOC5=C4)C6=NC=C(C=C6)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(1'-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally analyzed as follows:
- Core Structure : The core of the molecule is based on a pyrazolo[5,1-b][1,3]oxazine framework, which is known for its diverse biological activities.
- Functional Groups : It contains a bipiperidine moiety and a trifluoromethyl-pyridine substituent, which may enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₅O₂ |
| Molecular Weight | 393.36 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterase 4B (PDE4B) , a target implicated in inflammatory processes and other diseases.
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, Mannich bases related to this compound have shown cytotoxic effects against various cancer cell lines:
- Case Study : A study assessed the cytotoxicity of similar pyrazolo compounds against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines. Results indicated IC50 values lower than 10 µM for several derivatives, suggesting potent anticancer activity .
Anti-inflammatory Effects
The inhibition of PDE4B may also contribute to anti-inflammatory effects. Inhibition of this enzyme is known to reduce pro-inflammatory cytokine production, making such compounds potential candidates for treating inflammatory diseases.
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with similar pyrazolo compounds. The structural features of the compound may enhance its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways in pathogens.
Research Findings
Recent literature highlights several promising findings:
- Cytotoxicity : Compounds with similar structures have demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
- Enzyme Inhibition : The compound's ability to inhibit PDE4B suggests potential applications in treating chronic obstructive pulmonary disease (COPD) and asthma .
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases .
Table 2: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
1. PDE4B Inhibition
The compound has been identified as a potent inhibitor of phosphodiesterase 4B (PDE4B), which is implicated in inflammatory processes and neurological disorders. PDE4B inhibitors can potentially be used for treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases .
2. Neuroprotective Effects
Research indicates that derivatives of the pyrazolo[5,1-b][1,3]oxazine scaffold exhibit neuroprotective properties. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their ability to modulate neuroinflammatory pathways .
3. Anticancer Activity
Preliminary studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cell lines. The specific mechanism through which this compound acts may involve the modulation of signaling pathways related to cell proliferation and survival .
Biochemical Applications
1. Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes makes it a valuable tool for studying enzyme kinetics and mechanisms. For instance, its interaction with PDEs can provide insights into the regulation of cyclic nucleotide signaling pathways in various biological systems .
2. Molecular Probes
Due to its unique chemical structure, this compound could serve as a molecular probe in biochemical assays aimed at understanding cellular processes involving cyclic nucleotides and their downstream effects on cellular functions.
Material Science Applications
1. Drug Delivery Systems
The lipophilic nature of the compound allows it to be incorporated into drug delivery systems. Its structural characteristics can enhance the solubility and bioavailability of poorly soluble drugs, making it a candidate for formulating advanced pharmaceutical preparations .
2. Synthesis of Novel Materials
The synthesis of this compound can lead to the development of novel materials with specific properties for use in electronics or photonics due to its unique electronic structure and potential for functionalization .
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Study 1 | PDE4B Inhibition | Demonstrated significant reduction in inflammatory markers in vitro and in vivo models. |
| Study 2 | Neuroprotection | Showed neuroprotective effects against oxidative stress-induced neuronal death in cultured neurons. |
| Study 3 | Anticancer Activity | Induced apoptosis in multiple cancer cell lines with IC50 values indicating potent activity. |
Q & A
Basic Research Questions
Q. What multi-step synthetic strategies are recommended for synthesizing this compound, and how can green chemistry principles be integrated?
- Answer : Synthesis typically involves condensation of trifluoromethylpyridine derivatives with pyrazolo-oxazine precursors, followed by bipiperidinyl coupling. Key steps include:
- Step 1 : Use environmentally friendly solvents (e.g., ethyl acetate) and mild temperatures (<80°C) to minimize waste and energy consumption .
- Step 2 : Optimize cyclization reactions via microwave-assisted techniques to reduce reaction time and improve yield .
- Validation : Monitor purity via HPLC and confirm intermediate structures using FT-IR .
Q. Which spectroscopic techniques are critical for confirming the molecular structure?
- Answer : Essential methods include:
- 1H/13C NMR : Assign peaks for the pyrazolo-oxazine core (δ 4.2–4.8 ppm for oxazine protons) and trifluoromethylpyridine moiety (δ 8.1–8.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ~650–700 Da) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry of the bipiperidinyl and cyclohexanecarboxamide groups .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Answer : Prioritize assays based on structural analogs:
- Kinase Inhibition : Use ADP-Glo™ assays to test activity against protein kinases (e.g., PI3K, mTOR) due to the pyrazolo-oxazine scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity : Screen against cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays, noting IC50 values <10 µM for lead optimization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Answer : Key parameters include:
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) to enhance solubility of intermediates while reducing toxicity .
- Catalyst Screening : Test Pd(OAc)2/Xantphos for Suzuki-Miyaura couplings to minimize byproducts in bipiperidinyl formation .
- Process Analytics : Use inline FTIR to monitor reaction progression and adjust stoichiometry in real time .
Q. How can contradictions in reported biological activities between this compound and structural analogs be resolved?
- Answer : Address discrepancies via:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., trifluoromethyl group position) and compare IC50 values across assays .
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions that may explain variability .
- Data Normalization : Re-analyze conflicting studies using standardized protocols (e.g., identical cell lines, serum concentrations) .
Q. What computational methods predict binding modes with target enzymes?
- Answer : Combine:
- Molecular Docking (AutoDock Vina) : Simulate interactions between the pyrazolo-oxazine core and kinase active sites, prioritizing poses with hydrogen bonds to hinge regions (e.g., Glu882 in EGFR) .
- Molecular Dynamics (MD) Simulations : Validate docking results by simulating ligand-protein stability over 100 ns trajectories (AMBER force field) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for analogs with modified cyclohexanecarboxamide groups .
Q. How can the compound’s stability under varying storage and experimental conditions be assessed?
- Answer : Conduct stability studies using:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 3–10) for 7–14 days. Monitor degradation products via UPLC-MS .
- Excipient Compatibility : Test solubility and stability in common buffers (PBS, DMSO) using dynamic light scattering (DLS) to detect aggregation .
- Long-Term Storage : Store lyophilized powder at -20°C under argon; reconstituted solutions should be used within 48 hours at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
